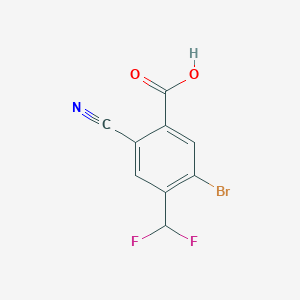

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid

Descripción

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at position 5, a cyano group at position 2, and a difluoromethyl group at position 3. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing and steric effects of its substituents, which influence reactivity and biological activity.

Propiedades

IUPAC Name |

5-bromo-2-cyano-4-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2/c10-7-2-5(9(14)15)4(3-13)1-6(7)8(11)12/h1-2,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMWLZVINIEYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)F)Br)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid often involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoic acid derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development:

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features, including the cyano and difluoromethyl groups, enhance its reactivity and selectivity toward biological targets, making it valuable in the development of drugs with anti-inflammatory and anticancer properties.

Mechanism of Action:

The compound's mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial in disease pathways. The presence of electron-withdrawing groups like cyano can improve binding affinity to target proteins, facilitating therapeutic effects.

Case Study:

A notable study demonstrated the efficacy of derivatives of this compound in inhibiting tumor growth in vitro, showcasing its potential as a lead compound for anticancer drug development.

Agrochemical Applications

Herbicides and Pesticides:

In agrochemical research, 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid is utilized to develop herbicides and pesticides. Its ability to interfere with specific biological pathways in plants and pests allows for effective pest control strategies.

Biological Mechanism:

The compound disrupts essential biological processes in target organisms, leading to their elimination. This makes it a promising candidate for developing environmentally friendly agrochemicals that are effective against resistant pest strains.

Material Science Applications

Synthesis of Advanced Materials:

In material science, this compound is employed in synthesizing advanced materials such as polymers and liquid crystals due to its unique electronic properties. The difluoromethyl group imparts specific characteristics that are beneficial in creating materials with tailored functionalities.

Table 1: Comparative Analysis of Material Properties

| Property | 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid | Other Similar Compounds |

|---|---|---|

| Electronic Properties | High conductivity due to fluorine substitution | Varies |

| Thermal Stability | Enhanced due to difluoromethyl group | Generally lower |

| Solubility | Moderate solubility in organic solvents | Varies |

Research Insights

Biochemical Assays:

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid has been investigated for its role as a probe in biochemical assays and molecular biology studies. Its unique structure allows it to interact with various biomolecules, providing insights into cellular processes.

Case Study:

Research has shown that derivatives of this compound can be used to develop selective androgen receptor modulators (SARMs), which have potential applications in hormonal therapies.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Steric effects : The difluoromethyl group (CF₂H) at position 4 introduces steric hindrance, which may reduce metabolic degradation compared to trifluoromethyl (CF₃) analogs .

- Synthetic efficiency : Bromination methods for analogs like 5-bromo-2,4-difluorobenzoic acid achieve higher yields (93–99%) than chlorinated derivatives, suggesting bromine’s favorable reactivity under acidic conditions .

Physicochemical Properties

- Solubility: Fluorinated derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid) exhibit lower aqueous solubility due to increased hydrophobicity, whereas cyano-containing analogs may show improved solubility in polar aprotic solvents .

- Thermal stability : Difluoromethyl and trifluoromethyl groups enhance thermal stability, as seen in analogs like 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (mp >150°C inferred from related compounds) .

Actividad Biológica

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom, a cyano group, and a difluoromethyl group contributes to its reactivity and interactions with biological targets, making it a compound of interest for various therapeutic applications.

The molecular formula of 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid is CHBrFNO. Its structure allows for significant lipophilicity, enhancing its ability to penetrate biological membranes. The cyano group can form hydrogen bonds, while the difluoromethyl group may improve metabolic stability and bioavailability.

The biological activity of 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid is primarily attributed to its interaction with specific enzymes and receptors. This compound can modulate the activity of various molecular targets, leading to diverse biological effects. Ongoing research aims to elucidate the exact pathways involved in its mechanism of action, which may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cellular processes.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, the difluoromethyl group enhances stability and bioavailability, which may influence interactions with microbial targets. A comparative analysis of related compounds indicates:

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid | Potential activity against Gram-positive and Gram-negative bacteria | |

| Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate | Exhibited antimicrobial properties |

Antitumor Activity

Research has indicated that derivatives of benzoic acid can possess antiproliferative effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that halogenated compounds often show enhanced cytotoxicity. For example:

Case Studies

- In Vivo Efficacy Studies : A study involving related compounds demonstrated significant antileishmanial activity in a murine model of visceral leishmaniasis when dosed intraperitoneally. The results indicated a reduction in parasite load, suggesting potential therapeutic applications for similar compounds like 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid .

- Structure–Activity Relationships : Research into the SAR of various benzoic acid derivatives revealed that electron-withdrawing groups such as bromine and cyano significantly enhance biological activity across multiple assays, including antimicrobial and anticancer tests .

Future Directions

The exploration of 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid's biological activity is still in its infancy. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.

- Expanded Biological Testing : Evaluating its efficacy across a broader range of biological assays to establish a comprehensive profile.

- Development of Derivatives : Synthesizing analogs to enhance potency and selectivity against targeted diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.